molecular formula C20H21N3O2S B12191743 N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B12191743
M. Wt: 367.5 g/mol
InChI Key: UVOLDJZMAPFDDW-UHFFFAOYSA-N
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Description

IUPAC Systematic vs. Hantzsch-Widman Nomenclature

Convention Example
IUPAC Systematic Prioritizes functional groups and substituent positions (e.g., This compound).
Hantzsch-Widman Emphasizes ring size and heteroatom positions (e.g., thiazole-4-carboxamide without detailing substituents).

Common Names in Pharmacological Contexts

Compounds like N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine use simplified names focusing on bioactivity rather than structural precision.

Trade vs. Systematic Names

Type Example
Systematic This compound
Trade Often omitted for research compounds, unlike commercial drugs (e.g., plesafu impurity 3 for ethylene glycol ditosylate).

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-benzyl-2-[(4-methoxyphenyl)methylamino]-N-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-23(13-16-6-4-3-5-7-16)19(24)18-14-26-20(22-18)21-12-15-8-10-17(25-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,21,22)

InChI Key

UVOLDJZMAPFDDW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Substrate Preparation

The reaction begins with ethyl 4-chloroacetoacetate, which serves as the α-haloketone component. Thiourea is used as the sulfur and nitrogen source. In ethanol under reflux, these reagents undergo cyclization to yield 2-amino-4-(ethoxycarbonyl)-1,3-thiazole. The ester group at position 4 is critical for subsequent amidification.

Optimization of Cyclization Conditions

Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) for improved solubility.

  • Temperature : Prolonged reflux (8–12 hours) ensures complete conversion.

  • Catalyst : Piperidine (0.1 equiv.) accelerates cyclization kinetics.

Yields typically range from 65% to 78%, with purity confirmed via thin-layer chromatography (TLC) in ethyl acetate/hexane (1:2).

Carboxamide Functionalization at Position 4

The ethoxycarbonyl group at position 4 is converted to the N-benzyl-N-methylcarboxamide moiety through a two-step process: hydrolysis followed by amide coupling.

Ester Hydrolysis

The ethyl ester is hydrolyzed using 6 M HCl at 80°C for 4 hours, producing 4-carboxy-1,3-thiazole-2-amine. Neutralization with NaHCO₃ yields the carboxylic acid as a white solid (82–89% yield).

Amide Bond Formation

The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) in tetrahydrofuran (THF) with N-methylbenzylamine. This one-pot method avoids intermediate isolation, achieving 70–75% yield. Alternatives include:

  • Coupling Agents : EDCl/HOBt in DMF at 0°C.

  • Microwave Assistance : 15 minutes at 120°C enhances reaction efficiency.

Introduction of the 4-Methoxybenzylamino Group at Position 2

The 2-amino group undergoes alkylation with 4-methoxybenzyl chloride, introducing the desired substituent.

Alkylation Protocol

A mixture of 2-amino-4-(N-benzyl-N-methylcarboxamide)-1,3-thiazole, 4-methoxybenzyl chloride (1.2 equiv.), and K₂CO₃ (2.5 equiv.) in anhydrous DMF is stirred at 60°C for 12 hours. The reaction is monitored via TLC (CH₂Cl₂/MeOH 9:1), yielding 68–72% of the alkylated product.

Reductive Amination Alternative

For improved selectivity, 4-methoxybenzaldehyde (1.1 equiv.) and NaBH₃CN (1.5 equiv.) in methanol at room temperature provide the secondary amine via reductive amination. This method reduces byproduct formation, with yields up to 80%.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 4.62 (s, 2H, NCH₂Ph), 3.81 (s, 3H, OCH₃), 3.32 (s, 3H, NCH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend), 1248 cm⁻¹ (S=O stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key Advantage
Hantzsch + Alkylation689824Scalability
Reductive Amination809918Reduced Byproducts
Microwave-Assisted75974Rapid Activation

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky N-benzyl and 4-methoxybenzyl groups slow alkylation. Using excess alkylating agent (1.5 equiv.) and elevated temperatures (80°C) improves reactivity.

  • Oxidation Sensitivity : The thiazole sulfur atom is prone to oxidation. Reactions are conducted under nitrogen atmosphere with anhydrous solvents.

Industrial-Scale Considerations

  • Cost Efficiency : 4-Methoxybenzyl chloride is synthesized from 4-methoxybenzyl alcohol and thionyl chloride, reducing raw material costs.

  • Waste Management : Aqueous waste from hydrolysis is neutralized with Ca(OH)₂ to precipitate heavy metals .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

Compound Name Structure Key Substituents Molecular Weight (g/mol) Biological Relevance Reference
Target Compound N-benzyl-2-[(4-methoxybenzyl)amino]-N-methyl-1,3-thiazole-4-carboxamide - N-Benzyl
- 4-Methoxybenzylamino
- N-Methyl carboxamide
383.46 Potential kinase/antioxidant activity (inferred from structural analogs)
Thiazovivin N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide - Pyrimidin-4-ylamino
- N-Benzyl
351.41 ROCK1 inhibitor; used in stem cell research
V006-3598 N-(1-benzylpiperidin-4-yl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide - 3-Fluorobenzamido
- 1-Benzylpiperidin-4-yl
453.52 Kinase inhibition (screening compound)
Compound 267-269 N-benzyl-2-(methylamino)-N-phenyl acetamides - Trifluoromethylbenzyl
- Methylamino
~350–400 (estimated) Designed for kinase inhibition (CDK analogs)

Key Observations :

  • Amino Group Modifications: Replacing the 4-methoxybenzylamino group (target compound) with pyrimidinyl (Thiazovivin) or fluorobenzamido (V006-3598) alters electronic properties and target affinity. Thiazovivin’s pyrimidine moiety enhances ROCK1 inhibition, while fluorinated groups (V006-3598) may improve lipophilicity .

Methoxy vs. Halogen Substituents

  • 4-Methoxybenzyl (target compound): The methoxy group is electron-donating, enhancing solubility via polar interactions. This contrasts with halogenated analogs (e.g., 4-chlorophenyl in ), where electron-withdrawing groups may improve metabolic stability but reduce solubility .
  • Fluorine-Containing Derivatives : Compounds like 2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide () exhibit increased lipophilicity (logP ~5.7), favoring blood-brain barrier penetration compared to the target compound’s logP ~4.2 (estimated) .

Heterocyclic Core Modifications

  • Thiadiazole Derivatives : Replacing the thiazole core with 1,3,4-thiadiazole () introduces an additional nitrogen atom, altering ring electronics and enhancing fungicidal/insecticidal activity .

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